molecular formula C8H18S B166003 Dibutyl sulfide CAS No. 544-40-1

Dibutyl sulfide

Cat. No.: B166003
CAS No.: 544-40-1
M. Wt: 146.3 g/mol
InChI Key: HTIRHQRTDBPHNZ-UHFFFAOYSA-N
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Description

Dibutyl sulfide, also known as 1,1’-thiobisbutane, is an organic sulfur compound with the molecular formula C₈H₁₈S. It is a volatile, colorless liquid with a characteristic odor. This compound is primarily used as an intermediate in organic synthesis and has various applications in different fields.

Biochemical Analysis

Biochemical Properties

It is known that sulfur compounds can play crucial roles in biochemical reactions, often involving enzymes and proteins . For instance, disulfide bridges, formed between cysteine residues, are essential for the folding and structural stabilization of many important extracellular peptide and protein molecules . While dibutyl sulfide does not directly form disulfide bridges, its sulfur content could potentially interact with biomolecules in a similar manner.

Cellular Effects

Related compounds such as dibutyl phthalate have been shown to cause alterations in cellular processes . For instance, dibutyl phthalate has been found to interfere with neural development at different regulatory levels and induce the clinical manifestation of various neurological disorders

Molecular Mechanism

It is known that this compound can be used to prepare dibutyl sulfoxide (DBSO) via oxidation reaction . DBSO is used as a valuable organic solvent for the extraction of zirconium, palladium, platinum, and gold . This suggests that this compound might interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

It is known that this compound is a stable compound under normal conditions

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-studied. Related compounds such as dibutyl phthalate have been studied in animal models. For instance, exposure to dibutyl phthalate has been shown to negatively correlate with reproductive organ weight and sperm parameters in rodents

Metabolic Pathways

It is known that sulfur compounds can play crucial roles in various metabolic pathways . For instance, sulfur cycle intermediates and organic sulfur molecules are major sources of electron donors and acceptors for aquatic and sedimentary microbial communities

Transport and Distribution

It is known that small and hydrophobic molecules like nitric oxide and oxygen can traverse cellular membranes virtually unhindered . Given the similar properties of this compound, it’s plausible that it might be transported and distributed within cells and tissues in a similar manner.

Subcellular Localization

It is known that the subcellular localization of molecules can have significant effects on their activity or function . For instance, the compartmentalization of certain reactive species is possible due to the large difference in cell membrane permeability for different reactive species

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyl sulfide can be synthesized through several methods:

    From Butyl Bromide and Sodium Sulfide: This method involves the reaction of butyl bromide with sodium sulfide in boiling ethanol.

    Using Potassium Ethyl Xanthogenate: In this method, bromobutane reacts with potassium ethyl xanthogenate under an inert atmosphere at 120°C for 12 hours.

Industrial Production Methods: Industrial production of this compound typically involves the reaction of butyl chloride with sodium sulfide in the presence of a solvent like ethanol. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can be oxidized to form dibutyl sulfoxide (DBSO) and further to dibutyl sulfone.

    Reduction: this compound can undergo reduction reactions, although these are less common compared to oxidation.

    Substitution: It can participate in substitution reactions where the sulfur atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide and ozone are commonly used oxidizing agents.

    Substitution: Various reagents can be used for substitution reactions, depending on the desired functional group to be introduced.

Major Products Formed:

    Dibutyl Sulfoxide (DBSO): Formed through partial oxidation of this compound.

    Dibutyl Sulfone: Formed through complete oxidation of this compound.

Comparison with Similar Compounds

    Diethyl Sulfide: Similar to dibutyl sulfide but with ethyl groups instead of butyl groups.

    Dioctyl Sulfide: Similar structure but with octyl groups.

    Dibenzyl Sulfide: Contains benzyl groups instead of butyl groups.

Comparison:

This compound’s unique properties and reactivity make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

1-butylsulfanylbutane
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InChI

InChI=1S/C8H18S/c1-3-5-7-9-8-6-4-2/h3-8H2,1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

HTIRHQRTDBPHNZ-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCCCC
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Molecular Formula

C8H18S
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DSSTOX Substance ID

DTXSID6022058
Record name Dibutyl sulfide
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Molecular Weight

146.30 g/mol
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Physical Description

Liquid; [Merck Index] Light yellow liquid with a stench; [Sigma-Aldrich MSDS], Liquid, colourless to pale yellow liquid with repulsive odour
Record name n-Butyl sulfide
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Record name Butyl sulfide
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Boiling Point

182.00 to 189.00 °C. @ 760.00 mm Hg
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Solubility

insoluble in water; soluble in ethyl alcohol and ethyl ether
Record name Butyl sulfide
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Density

0.832-0.840
Record name Butyl sulfide
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Vapor Pressure

1.2 [mmHg]
Record name n-Butyl sulfide
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CAS No.

544-40-1
Record name Dibutyl sulfide
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Record name Butane, 1,1'-thiobis-
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Melting Point

-80 °C
Record name Dibutyl sulfide
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Synthesis routes and methods

Procedure details

n-Butanethiol (0.69 mL, 6.4 mmol) was added dropwise to a cold suspension of NaH (60% oil dispersion, 307 mg, 7.7 mmol) in DMF (10 mL). After 30 min, the resulting solution was treated with 3-methoxymethoxybenzyl chloride (40) (595 mg, 3.2 mmol) and stirred for an additional hour at room temperature. The reaction mixture was quenched with saturated NH4Cl and extracted with ether. The combined organic phase was washed with brine, dried over Na2SO4, and concentrated. The crude residue was purified by flash chromatography eluting with 1% AcOEt-Hexanes to yield n-butylsulfide 42 (248 mg, 32%). 1H NMR (400 MHz, CDCl3) δ: 0.90 (t, J=7.3 Hz, 3H, —CH3), 1.40 (m, 2H, —CH2—CH2), 1.56 (m, 2H, —CH2—CH2), 2.44 (t, J=7.5 Hz, 2H, —CH2—S), 3.50 (s, 3H, OMe) 3.69 (s, 2H, —CH2—S), 5.20 (s, 2H, —CH2—O), 6.96 (d, J=7.2 Hz, 1H, Ar), 6.98 (d, J=7.3 Hz, 1H, Ar), 7.01 (s, 1H, Ar), 7.24 (t, J=7.8 Hz, 1H, Ar).
Quantity
0.69 mL
Type
reactant
Reaction Step One
Name
Quantity
307 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
595 mg
Type
reactant
Reaction Step Two
Yield
32%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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